![molecular formula C18H20N2O4S B2844233 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide CAS No. 941886-34-6](/img/structure/B2844233.png)
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide
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Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide, also known as DIBO, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DIBO is a synthetic molecule that belongs to the class of isothiazolidinones, which are known for their diverse biological activities.
Scientific Research Applications
Antimicrobial Activity
A series of compounds, including those similar in structure to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant in vitro antibacterial and antifungal activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. For example, Desai, Rajpara, and Joshi (2013) synthesized and screened N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides for antimicrobial activity, discovering compounds with promising therapeutic potential against microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Anticancer Activity
Another key area of application for compounds structurally related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide is in anticancer research. The novel ribonucleotide reductase inhibitor COH29, for instance, has been shown to inhibit DNA repair in vitro, demonstrating anticancer activity through the inhibition of human ribonucleotide reductase (RNR). This enzyme is crucial for DNA replication and repair, making it a target for cancer treatment strategies. The study by Chen et al. (2015) highlighted the sensitivity of BRCA-1–defective human breast cancer cells to COH29, suggesting a potential application for compounds like N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide in cancer therapy (Chen et al., 2015).
Synthesis and Characterization
Research also focuses on the synthesis and characterization of new compounds with potential biological activities. Microwave-induced synthesis techniques have been applied to synthesize fluorobenzamides containing thiazole and thiazolidine, which show promising antimicrobial analogs due to the presence of a fluorine atom enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Mechanism of Action
Target of Action
The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapeutics .
Mode of Action
This inhibition could lead to cell cycle arrest, preventing the proliferation of cancer cells .
Biochemical Pathways
Given its target, it is likely to impact thecell cycle regulation pathway . By inhibiting CDK2, it could disrupt the normal progression of the cell cycle, leading to cell cycle arrest .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of CDK2 . This could result in cell cycle arrest, which could potentially halt the proliferation of cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and efficacy .
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-17-9-7-14(8-10-17)18(21)19-15-5-3-6-16(13-15)20-11-4-12-25(20,22)23/h3,5-10,13H,2,4,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCWZRDJXHJNGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide |
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